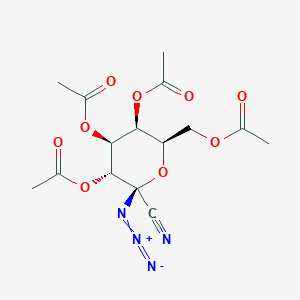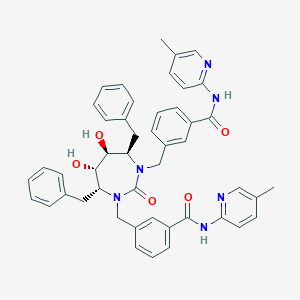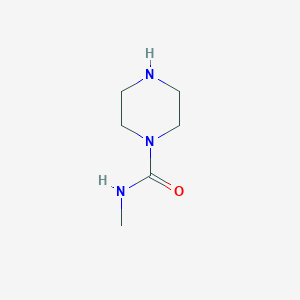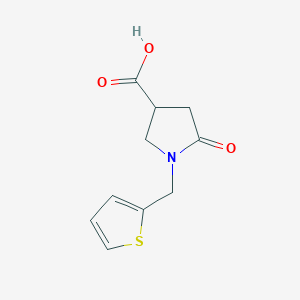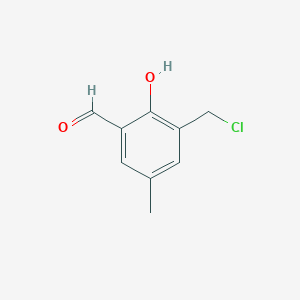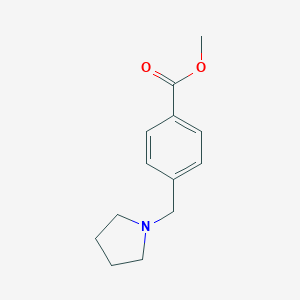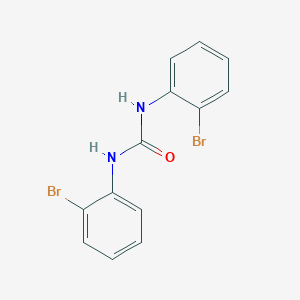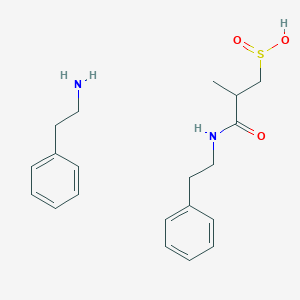
Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It was first synthesized in the 1960s and gained popularity as a recreational drug in the early 2000s. MDPV is a potent psychostimulant that produces effects similar to cocaine and amphetamines.
Wirkmechanismus
Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of cocaine and amphetamines. Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate has a higher affinity for the dopamine transporter than for the norepinephrine and serotonin transporters, which may contribute to its high abuse potential.
Biochemical and Physiological Effects:
Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate produces a range of physiological and psychological effects, including increased heart rate and blood pressure, hyperthermia, euphoria, and increased alertness and concentration. However, Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate can also produce negative effects, such as anxiety, paranoia, and psychosis. The long-term effects of Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate use are not well understood, but may include neurotoxicity and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate has several advantages for laboratory experiments, including its potency and selectivity for the dopamine transporter. However, Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate also has several limitations, including its high abuse potential and potential for producing negative side effects in animal models. Additionally, the use of Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate in laboratory experiments may be restricted due to its status as a controlled substance in many countries.
Zukünftige Richtungen
There are several future directions for research on Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate. One area of interest is the development of novel therapeutic agents based on the structure of Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate. Additionally, further research is needed to understand the long-term effects of Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate use and to develop effective treatments for Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate addiction. Finally, the use of Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate as a tool for studying the neurobiology of addiction and for developing new treatments for drug addiction should be explored further.
Conclusion:
In conclusion, Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate is a synthetic cathinone that has gained popularity as a recreational drug. However, it also has potential therapeutic applications and is a useful tool for studying the neurobiology of addiction. The synthesis of Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate is relatively simple, and it has several advantages for laboratory experiments. However, its high abuse potential and potential for producing negative side effects should be taken into consideration. Further research is needed to fully understand the potential therapeutic applications and long-term effects of Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate use.
Synthesemethoden
Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate is synthesized from piperonal, which is extracted from the bark of sassafras trees. The synthesis involves several steps, including the conversion of piperonal to 3,4-methylenedioxyphenyl-2-propanone (MDP2P) and the subsequent reaction of MDP2P with 2-phenylethylamine and thionyl chloride to form Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate. The synthesis of Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate has been widely studied for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models. Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate has also been investigated for its potential as a treatment for drug addiction, particularly for cocaine and methamphetamine addiction. Additionally, Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate has been studied for its potential use as a cognitive enhancer and as a tool for studying the neurobiology of addiction.
Eigenschaften
CAS-Nummer |
171359-16-3 |
|---|---|
Molekularformel |
C20H28N2O3S |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
2-methyl-3-oxo-3-(2-phenylethylamino)propane-1-sulfinic acid;2-phenylethanamine |
InChI |
InChI=1S/C12H17NO3S.C8H11N/c1-10(9-17(15)16)12(14)13-8-7-11-5-3-2-4-6-11;9-7-6-8-4-2-1-3-5-8/h2-6,10H,7-9H2,1H3,(H,13,14)(H,15,16);1-5H,6-7,9H2 |
InChI-Schlüssel |
WNEMAYRCALRIJI-UHFFFAOYSA-N |
SMILES |
CC(CS(=O)O)C(=O)NCCC1=CC=CC=C1.C1=CC=C(C=C1)CCN |
Kanonische SMILES |
CC(CS(=O)O)C(=O)NCCC1=CC=CC=C1.C1=CC=C(C=C1)CCN |
Synonyme |
2-(phenethylcarbamoyl)propane-1-sulfinic acid, 2-phenylethanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



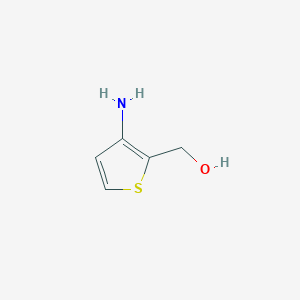
![4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid](/img/structure/B66497.png)
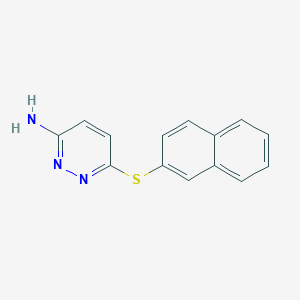
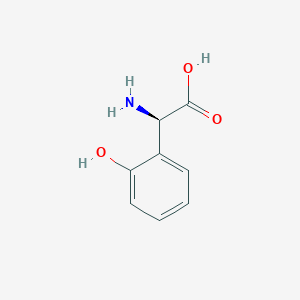
![Furo[3,2-b]pyridin-2-ylmethanol](/img/structure/B66503.png)
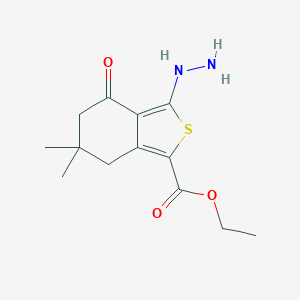
![5-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B66512.png)
